Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a compound that has been a subject of various chemical studies. It is known for its molecular structure and involvement in chemical reactions.
Synthesis Analysis
- The synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate involves the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to the formation of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate (Wu, Liu, & Ng, 2005).
Molecular Structure Analysis
- The planar organic entity of this compound is a flat molecule, and its molecules are linked through water molecules by hydrogen bonding into a three-dimensional network (Wu, Liu, & Ng, 2005).
Chemical Reactions and Properties
- This compound exhibits specific chemical reactions due to its molecular structure. However, detailed reactions specific to this compound were not found in the available literature.
Physical Properties Analysis
- The physical properties of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, including its crystalline form and hydrogen bonding patterns, contribute to its chemical characteristics (Wu, Liu, & Ng, 2005).
Chemical Properties Analysis
- The specific chemical properties, such as reactivity and bonding patterns, are determined by its molecular structure. The planar structure and hydrogen bonding capabilities play a significant role in its overall chemical behavior (Wu, Liu, & Ng, 2005).
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including those similar to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, have been extensively reviewed for their antitumor activities. These derivatives encompass a wide array of structures such as bis(2-chloroethyl)amino derivatives of imidazole, suggesting their potential in developing new antitumor drugs and understanding their biological properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).
Nitroimidazoles in Medicinal Chemistry
Research on nitroimidazoles, structurally related to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, highlights their broad spectrum of potential applications in medicinal chemistry. These compounds have shown significant promise in anticancer, antimicrobial, and antiparasitic treatments, demonstrating their versatile role in the development of new therapeutic agents (Li et al., 2018).
Catalytic Reduction of Aromatic Nitro Compounds
The catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using CO has gained interest for its application in organic synthesis and industrial processes. This research sheds light on the mechanistic understanding and practical applications of such transformations, relevant to the derivatives of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (Tafesh & Weiguny, 1996).
Synthetic Methods and Medicinal Perspectives
Knoevenagel condensation, involving compounds similar to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, plays a crucial role in synthesizing heterocycles with potential anticancer properties. This review discusses the synthetic versatility and medicinal applications of Knoevenagel condensation products, highlighting their importance in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
The safety information for “Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
methyl 1-methyl-4-nitroimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)7-5(8)6(10)13-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSWXFKGZZOIMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461198 |
Source
|
Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |
CAS RN |
169770-25-6 |
Source
|
Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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